1-Ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate, commonly known as Itrocinonide, is a synthetic glucocorticoid corticosteroid. It was developed for potential therapeutic applications but has not been commercially marketed. This compound belongs to a class of medications that exhibit anti-inflammatory properties and is structurally characterized by a fluorinated steroid backbone.
Itrocinonide is classified as a glucocorticoid corticosteroid due to its mechanism of action that involves binding to glucocorticoid receptors, which modulate inflammatory responses in the body. Its unique structure includes multiple functional groups that enhance its pharmacological profile.
The synthesis of Itrocinonide involves several steps typical for steroid derivatives. While specific synthetic routes are not extensively documented in public literature, general methods for synthesizing similar glucocorticoids often include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are typically employed to monitor the synthesis process and confirm the identity of intermediates and final products.
Itrocinonide has a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is , with a molecular weight of approximately 568.60 g/mol .
The stereochemistry is critical for its biological activity, with specific configurations at various chiral centers influencing its interaction with biological targets.
Itrocinonide can participate in various chemical reactions typical for steroid derivatives, including:
The stability and reactivity of Itrocinonide are influenced by its unique structure, particularly the presence of fluorine atoms which can affect the electronic properties of the molecule.
Itrocinonide exerts its biological effects primarily through binding to glucocorticoid receptors in target tissues. This interaction leads to:
Studies have shown that Itrocinonide demonstrates significant anti-inflammatory activity comparable to other corticosteroids but with a potentially improved safety profile due to its specific structural modifications.
Relevant analyses often utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for detailed characterization.
Itrocinonide has potential applications in dermatology due to its potent anti-inflammatory properties. It has been investigated for use in treating skin conditions such as eczema, psoriasis, and dermatitis . Additionally, preliminary studies suggest efficacy against certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating possible broader therapeutic uses beyond dermatological applications.
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3